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Compound of Interest

Compound Name: Entecavir-d2

Cat. No.: B12410686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Entecavir and its deuterated

analogue, Entecavir-d2, for antiviral research applications. Entecavir is a potent and selective

antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. Entecavir-d2
serves as an essential tool in the research and development of this drug, primarily as an

internal standard for accurate quantification in complex biological matrices.

Core Concepts and Physicochemical Properties
Entecavir is a carbocyclic analogue of 2'-deoxyguanosine, a natural purine nucleoside.[1][2] Its

structural modification confers high selectivity and potency against HBV polymerase.[3]

Entecavir-d2 is a stable, isotopically labeled version of Entecavir, where two hydrogen atoms

on the exocyclic methylene group are replaced with deuterium.[4] This mass shift makes it an

ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the

unlabeled drug but is distinguishable by its higher mass-to-charge ratio (m/z).[4][5]
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Property Entecavir Entecavir-d2

Chemical Name

2-amino-1,9-dihydro-9-

[(1S,3R,4S)-4-hydroxy-3-

(hydroxymethyl)-2-

methylenecyclopentyl]-6H-

purin-6-one

2-amino-1,9-dihydro-9-

[(1S,3R,4S)-4-hydroxy-3-

(hydroxymethyl)-2-

methylenecyclopentyl]-6H-

purin-6-one-d2

Molecular Formula C₁₂H₁₅N₅O₃ C₁₂H₁₃D₂N₅O₃[4]

Molecular Weight 277.28 g/mol 279.3 g/mol [4]

Appearance White to off-white powder[6] Solid[4]

Solubility
Slightly soluble in water (2.4

mg/mL)[6][7]

Soluble in DMSO, Methanol,

Water[4]

Primary Application
Antiviral drug for Hepatitis B

Virus (HBV) infection[1]

Internal standard for

quantification of Entecavir[4]

Mechanism of Antiviral Action
Entecavir is a prodrug that requires intracellular activation to exert its antiviral effect.[7] The

process involves phosphorylation by cellular kinases to its active triphosphate form, Entecavir

triphosphate (ETV-TP). ETV-TP then acts as a competitive inhibitor of the natural substrate,

deoxyguanosine triphosphate (dGTP), for the viral HBV polymerase (reverse transcriptase).[8]

[9]

ETV-TP disrupts viral replication by inhibiting all three essential activities of the HBV

polymerase:

Base Priming: The initiation of DNA synthesis.[3][8]

Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA

template.[3][8]

DNA Synthesis: The synthesis of the positive DNA strand.[7][8]
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Incorporation of ETV-TP into the growing viral DNA chain results in its termination, halting viral

replication.[9]
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Caption: Intracellular activation and mechanism of action of Entecavir.

Pharmacokinetics and In Vitro/In Vivo Efficacy
Entecavir is well-absorbed orally, with pharmacokinetic properties that are proportional to the

dose.[10] It exhibits potent antiviral activity in both cell culture models and animal studies.

Table 2: Pharmacokinetic Parameters of Entecavir in Healthy Subjects
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Parameter Value Reference

Bioavailability
~100% (relative to oral
solution)

[8]

Time to Peak Plasma Conc.

(Tmax)
0.5 - 1.5 hours [8][10]

Plasma Protein Binding ~13% [8]

Effective Half-life ~24 hours [11]

Terminal Elimination Half-life 128 - 149 hours [8]

Metabolism
Not a substrate, inhibitor, or

inducer of the CYP450 system
[7][8]

| Elimination | Primarily renal excretion (62-73% of dose) |[11][12] |

Table 3: Summary of Non-Clinical Efficacy Data

Model Parameter Result Reference

HepG2 2.2.15 Cells
(In Vitro)

EC₅₀ (HBV DNA
reduction)

3.75 nM [4][5]

Duckling Model (In

Vivo)

Serum & Hepatic Viral

DNA

Reduced at 1 mg/kg

dose
[4]

| Woodchuck Model (In Vivo) | Viral Rebound/Resistance | None observed during 3 years of

treatment |[13] |

Clinical Efficacy and Resistance Profile
Phase II and III clinical trials have demonstrated Entecavir's superiority over other nucleoside

analogues like lamivudine in treating both nucleoside-naïve and lamivudine-refractory patients

with chronic HBV.[10][14][15]

Table 4: Key Phase III Clinical Trial Outcomes (48 Weeks, Nucleoside-Naïve Patients)
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Outcome
Entecavir (0.5
mg)

Lamivudine
(100 mg)

p-value Reference

Histologic

Improvement
70 - 72% 60 - 62% < 0.01 [10][12]

Mean HBV DNA

Reduction (log₁₀

copies/mL)

-5.0 -4.5 < 0.001 [10]

HBV DNA < 300

copies/mL (PCR)
69 - 90% 38 - 72% < 0.001 [10][12]

| ALT Normalization | 85% | Not specified | - |[11] |

Entecavir possesses a high genetic barrier to resistance in treatment-naïve patients.[16][17]

However, resistance can emerge, particularly in patients with pre-existing lamivudine

resistance. The development of Entecavir resistance typically requires specific substitutions in

the HBV polymerase gene in addition to the mutations that confer lamivudine resistance.[13]

Table 5: Common Entecavir Resistance Mutations in Lamivudine-Refractory HBV

Primary Lamivudine Resistance
Mutations

Required Additional Entecavir Resistance
Substitutions

rtM204V and rtL180M rtT184, rtS202, or rtM250

Source:[13][18]

Experimental Protocols
Protocol: Quantitative Analysis of Entecavir in Plasma
using LC-MS/MS
This protocol outlines a general procedure for the accurate measurement of Entecavir

concentrations in plasma samples, using Entecavir-d2 as an internal standard. This is critical

for pharmacokinetic and pharmacodynamic studies.
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1. Materials and Reagents:

Plasma samples (human or animal)

Entecavir analytical standard

Entecavir-d2 internal standard (IS) solution (e.g., 100 ng/mL in methanol)

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

HPLC-grade methanol, acetonitrile, and water

Formic acid or ammonium acetate for mobile phase modification

2. Sample Preparation (Solid Phase Extraction):

Thaw plasma samples on ice.

To 200 µL of plasma, add 20 µL of Entecavir-d2 IS solution. Vortex briefly.

Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Load the plasma sample onto the cartridge.

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

Elute Entecavir and Entecavir-d2 with 1 mL of methanol.

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions (Example):

HPLC System: Agilent or Waters UPLC/HPLC system.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

Mobile Phase A: Water with 0.1% formic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12410686?utm_src=pdf-body
https://www.benchchem.com/product/b12410686?utm_src=pdf-body
https://www.benchchem.com/product/b12410686?utm_src=pdf-body
https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555711.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B

and re-equilibrate.

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Thermo Fisher).

Ionization Mode: Electrospray Ionization (ESI), Positive.

MRM Transitions:

Entecavir: Q1 m/z 278.1 → Q3 m/z 152.1

Entecavir-d2 (IS): Q1 m/z 280.1 → Q3 m/z 154.1

4. Data Analysis:

Generate a calibration curve by plotting the peak area ratio (Entecavir/Entecavir-d2) against

the concentration of the Entecavir standards.

Use the regression equation from the calibration curve to determine the concentration of

Entecavir in the unknown plasma samples.
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Caption: Workflow for quantitative analysis of Entecavir using LC-MS/MS.

Protocol: In Vitro HBV Antiviral Activity Assay
This protocol describes a method to evaluate the antiviral potency of Entecavir in a cell-based

assay using a stable HBV-producing cell line.

1. Cell Line and Culture:

Cell Line: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with

the HBV genome.

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS),

antibiotics, and a selection agent like G418.
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Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

2. Experimental Procedure:

Seed HepG2 2.2.15 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to

adhere overnight.

Prepare serial dilutions of Entecavir (e.g., from 0.1 nM to 100 nM) in the culture medium.

Include a "no drug" vehicle control.

Remove the old medium from the cells and add the medium containing the different

concentrations of Entecavir.

Incubate the plates for 6-8 days, replacing the drug-containing medium every 2 days.

On the final day, collect the culture supernatant to quantify secreted HBV DNA. Also, lyse the

cells to assess cytotoxicity.

3. Endpoint Analysis:

HBV DNA Quantification:

Isolate viral DNA from the collected culture supernatants using a commercial viral DNA

extraction kit.

Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay with

primers and probes specific for the HBV genome.

Cytotoxicity Assay:

Measure cell viability in the cell lysates using a standard assay like MTT or CellTiter-Glo to

ensure the observed antiviral effect is not due to cell death.

4. Data Analysis:

Normalize the HBV DNA levels in the treated wells to the vehicle control.

Plot the percentage of HBV DNA inhibition against the log concentration of Entecavir.
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Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50%

effective concentration (EC₅₀), which is the concentration of Entecavir that inhibits HBV

replication by 50%.

Conclusion
Entecavir is a cornerstone in the management of chronic HBV infection, characterized by its

high potency and a significant barrier to the development of resistance. For the scientific

community, the deuterated analogue, Entecavir-d2, is an indispensable tool. Its use as an

internal standard in mass spectrometry-based bioanalysis ensures the generation of precise

and accurate pharmacokinetic and drug metabolism data, which is fundamental to both

preclinical and clinical research. This guide provides the foundational knowledge and protocols

to effectively utilize Entecavir and Entecavir-d2 in advancing antiviral drug development and

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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